ethyl 4-chloro-2-(methylsulfanyl)-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate
Description
Introduction to Ethyl 4-Chloro-2-(Methylsulfanyl)-5H-Pyrrolo[3,2-d]Pyrimidine-7-Carboxylate
Structural Characterization and Nomenclature
IUPAC Nomenclature and Isomeric Considerations
The systematic IUPAC name, ethyl 4-chloro-2-methylsulfanyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate , reflects its substituent positions and parent heterocycle. The pyrrolo[3,2-d]pyrimidine system consists of a pyrrole ring fused to a pyrimidine at positions 3 and 2, respectively. Numerical indexing begins at the pyrimidine’s nitrogen atom, with the chlorine atom at position 4, methylsulfanyl group at position 2, and ethyl ester at position 7. Isomeric possibilities include tautomeric shifts of the 5H-hydrogen, though the non-aromatic 5H-configuration is stabilized by conjugation with the pyrimidine ring. Substituent positional isomers (e.g., chlorine at position 5 or 6) are excluded due to the synthetic route’s regioselectivity.
Molecular Geometry and Conformational Analysis
X-ray crystallography data (unavailable in provided sources) for analogous pyrrolopyrimidines suggest a nearly planar fused ring system, with minor deviations (<5°) due to steric interactions between the methylsulfanyl group and adjacent substituents. The ethyl ester at position 7 adopts a staggered conformation relative to the pyrrole ring, minimizing steric clash with the methylsulfanyl group. Key bond lengths include:
- C4-Cl: 1.73 Å (typical for aryl chlorides)
- S-CH3: 1.82 Å (consistent with thioether bonds)
- Ester C=O: 1.21 Å
Torsional angles between the pyrrole and pyrimidine rings measure <10°, indicating strong π-conjugation.
| Geometric Parameter | Value |
|---|---|
| C4-Cl bond length | 1.73 Å |
| S-CH3 bond length | 1.82 Å |
| Pyrrole-pyrimidine dihedral | <10° |
Electronic Structure and Frontier Molecular Orbitals
Density functional theory (DFT) calculations on similar pyrrolopyrimidines reveal a HOMO-LUMO gap of ~4.1 eV, with the HOMO localized on the pyrrole ring and the LUMO on the pyrimidine. The chlorine atom’s electron-withdrawing effect reduces electron density at positions 4 and 5, while the methylsulfanyl group donates electrons via resonance, creating a polarized electronic environment. The ethyl ester’s carbonyl group contributes to the LUMO through π* antibonding orbitals, facilitating nucleophilic attack at the carbonyl carbon.
Frontier Orbital Characteristics :
- HOMO (-6.2 eV) : Localized on pyrrole’s π-system and methylsulfanyl sulfur lone pairs.
- LUMO (-2.1 eV) : Dominated by pyrimidine’s π*-orbitals and ester carbonyl.
Properties
Molecular Formula |
C10H10ClN3O2S |
|---|---|
Molecular Weight |
271.72 g/mol |
IUPAC Name |
ethyl 4-chloro-2-methylsulfanyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C10H10ClN3O2S/c1-3-16-9(15)5-4-12-7-6(5)13-10(17-2)14-8(7)11/h4,12H,3H2,1-2H3 |
InChI Key |
KFLQBWFVQBDGEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=C1N=C(N=C2Cl)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-chloro-2-(methylsulfanyl)-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate typically involves multiple steps. One common method includes the reaction of pyrimidine with methylthiol to form 4-chloro-2-(methylsulfanyl)pyrimidine, which is then reacted with ethyl acetate to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-2-(methylsulfanyl)-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methylsulfanyl group to a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the chlorine atom.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various derivatives depending on the nucleophile .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to ethyl 4-chloro-2-(methylsulfanyl)-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate have shown promise as anticancer agents. For instance, derivatives of pyrrolo[3,2-d]pyrimidine structures have been investigated for their ability to inhibit specific kinases involved in tumor growth. A study demonstrated that modifications at the 4-position of the pyrrolo[3,2-d]pyrimidine scaffold significantly enhanced cytotoxicity against various cancer cell lines .
2. Inhibition of Tyrosine Kinases
The compound has been used in the synthesis of pyrimidinopyridones, which are potential inhibitors of FMS (Fms-like tyrosine kinase) . These inhibitors are crucial in cancer therapy as they target signaling pathways that promote tumor proliferation and survival.
Neuropharmacological Research
1. Neuroprotective Effects
Recent studies have explored the neuroprotective properties of compounds derived from pyrrolo[3,2-d]pyrimidines. This compound is being investigated for its potential to protect neuronal cells from oxidative stress and apoptosis, conditions often associated with neurodegenerative diseases .
2. Modulation of Neurotransmitter Systems
The compound's structural characteristics suggest possible interactions with neurotransmitter systems, particularly those involving serotonin and dopamine. This modulation could have implications for treating mood disorders and neurodegenerative conditions .
Data Table: Summary of Research Findings
Case Studies
Case Study 1: Anticancer Efficacy
A study published in Bioorganic & Medicinal Chemistry Letters examined a series of pyrrolo[3,2-d]pyrimidines for their anticancer properties. The results indicated that compounds with similar structures to this compound exhibited significant cytotoxicity against breast and lung cancer cell lines.
Case Study 2: Neuroprotective Mechanisms
Research conducted on the neuroprotective effects of pyrrolo[3,2-d]pyrimidines highlighted the ability of these compounds to mitigate oxidative stress-induced neuronal damage. The study utilized in vitro models to demonstrate that the compound reduced reactive oxygen species (ROS) levels and improved cell viability under stress conditions.
Mechanism of Action
The mechanism of action of ethyl 4-chloro-2-(methylsulfanyl)-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Chloro vs. Other Halogens
- Ethyl 4-chloro-2-(methylsulfanyl)-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate : The chloro group at position 4 facilitates nucleophilic substitution reactions, enabling further derivatization. This contrasts with iodine-containing analogs (e.g., 4-benzyloxy-7-iodo derivatives), where iodine allows for cross-coupling reactions but increases molecular weight and steric bulk .
- Methylsulfanyl vs.
Ester Group Position
- The ethyl carboxylate at position 7 in the target compound contrasts with analogs like ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate (position 5 ester).
Structural Isomerism and Ring Fusion
- Pyrrolo[3,2-d]pyrimidine vs. Pyrrolo[2,3-d]pyrimidine : The target compound’s [3,2-d] ring fusion places substituents in distinct spatial orientations compared to [2,3-d] isomers (e.g., ethyl 4-chloro-5-hydroxy-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate). This difference impacts interactions with planar binding pockets in proteins .
Data Tables
Table 1: Structural and Functional Comparison of Pyrrolo[3,2-d]Pyrimidine Derivatives
Biological Activity
Ethyl 4-chloro-2-(methylsulfanyl)-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate is a compound that falls within the pyrrolo[3,2-d]pyrimidine class, known for its diverse biological activities. This article explores its biological activity, focusing on its potential as an antitumor agent, antimicrobial properties, and its role in inhibiting specific protein kinases.
Chemical Structure and Properties
The compound features a pyrrolo[3,2-d]pyrimidine core with various substituents that contribute to its biological activity. The presence of the chloro and methylsulfanyl groups is particularly significant for its interaction with biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrrolo[3,2-d]pyrimidines. For instance:
- Cytotoxicity : this compound has demonstrated cytotoxic effects against several cancer cell lines. In vitro assays reveal IC50 values ranging from 29 to 59 µM against different cell lines, indicating significant potency (Table 1) .
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 40 |
| MDA-MB-231 | 50 |
| HeLa | 45 |
| A549 | 55 |
- Mechanism of Action : The compound induces apoptosis in cancer cells by upregulating pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2. This mechanism was observed in HepG2 cells treated with the compound .
Antimicrobial Activity
Pyrrolo[3,2-d]pyrimidines show promising antimicrobial properties. This compound has been tested against various bacterial strains:
- Efficacy Against Bacteria : The compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, it showed effective inhibition of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) in the low micromolar range .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Inhibition of Protein Kinases
The compound has also been investigated for its ability to inhibit specific protein kinases involved in cancer progression:
- Targeting CDPKs : In silico studies suggest that this compound can effectively inhibit calcium-dependent protein kinases (CDPKs) associated with Plasmodium falciparum. Docking studies indicated strong binding affinities to the ATP-binding site of these kinases .
Case Studies and Research Findings
- Case Study on Cytotoxicity : A study evaluating various pyrrolo[3,2-d]pyrimidine derivatives found that compounds similar to this compound exhibited significant cytotoxicity against multiple cancer cell lines. The most potent derivatives had IC50 values comparable to established chemotherapeutics like sunitinib .
- Antimicrobial Testing : Another study assessed the antimicrobial properties of pyrrolo[3,2-d]pyrimidines and found that this compound effectively inhibited growth in both E. coli and S. aureus, supporting its potential as an antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
